molecular formula C15H20F3NO3 B8062302 (S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate

(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate

Cat. No.: B8062302
M. Wt: 319.32 g/mol
InChI Key: UIUGGQSFNQDHCY-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the chiral center makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate and trifluoromethyl benzene.

    Reaction Conditions:

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Regeneration of the hydroxyl group

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate
  • tert-Butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
  • tert-Butyl 1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-5-4-6-11(7-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUGGQSFNQDHCY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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